3-propyl-1H-indol-6-ol
Overview
Description
3-propyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound consists of an indole core with a propyl group at the third position and a hydroxyl group at the sixth position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-propyl-1h-indol-6-ol, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, such as antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that many bacteria release diffusible chemical communication signals, such as indole, to sense the local environmental condition and regulate diverse physiological processes . This suggests that the action of this compound could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 3-propyl-1H-indol-6-ol, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with enzymes or cofactors in metabolic pathways, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-indol-6-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. The propyl group can be introduced through alkylation reactions, and the hydroxyl group can be added via hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-propyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-propyl-1H-indol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
3-propyl-1H-indol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-propyl-1H-indol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-7-12-11-6-9(13)4-5-10(8)11/h4-7,12-13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAOYWIWGKNINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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